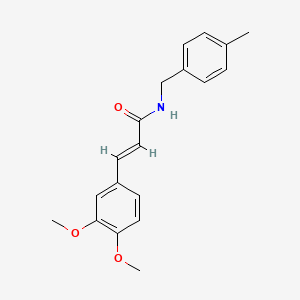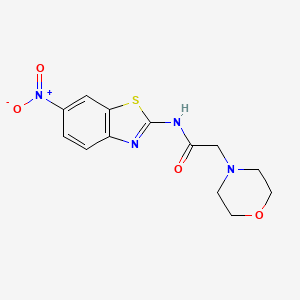
3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide, also known as DMBA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMBA has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide is not fully understood. However, it is believed to act by inducing oxidative stress and DNA damage, which can lead to the activation of various signaling pathways involved in inflammation and carcinogenesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce cancer in animal models, cause DNA damage, and activate various signaling pathways involved in inflammation and carcinogenesis. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide in lab experiments is its ability to induce cancer in animal models, which allows for the study of the mechanisms of carcinogenesis. It also exhibits anti-inflammatory and antioxidant properties, which may have potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide. One area of research is the development of new synthetic methods for this compound, which may lead to the discovery of new analogs with improved properties. Another area of research is the study of the mechanisms of action of this compound, which may lead to the development of new therapeutic strategies for cancer, inflammation, and oxidative stress. Finally, the study of the toxicity of this compound and its analogs is an important area of research, which may help to guide the safe use of these compounds in scientific research.
Synthesemethoden
3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Wittig reaction. The Knoevenagel condensation reaction involves the reaction of 3,4-dimethoxybenzaldehyde with N-(4-methylbenzyl)acetamide in the presence of a base such as sodium ethoxide. The Wittig reaction involves the reaction of 3,4-dimethoxybenzaldehyde with triphenylphosphine and methyltriphenylphosphonium iodide to form the corresponding ylide, which is then reacted with N-(4-methylbenzyl)acrylamide to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide has been found to exhibit a wide range of scientific research applications. It has been used as a tool for studying various biological processes, including cancer, inflammation, and oxidative stress. This compound has been found to induce cancer in animal models, making it a valuable tool for studying the mechanisms of carcinogenesis. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14-4-6-16(7-5-14)13-20-19(21)11-9-15-8-10-17(22-2)18(12-15)23-3/h4-12H,13H2,1-3H3,(H,20,21)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPSNLSFZCUUGH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)






![1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)

![[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)
![N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5775920.png)

![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B5775930.png)